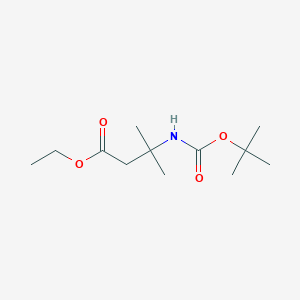

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is an organic compound commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amines during chemical reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the reaction of 3-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which allow for continuous synthesis under controlled conditions. This method enhances the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Hydrolysis: Removal of the Boc group yields 3-amino-3-methylbutanoic acid.

Substitution: Depending on the nucleophile used, various substituted esters or amides can be formed.

Applications De Recherche Scientifique

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is extensively used in scientific research, particularly in:

Mécanisme D'action

The primary function of Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3-amino-3-methylbutanoate: Lacks the Boc protecting group, making it more reactive and less stable under certain conditions.

Ethyl 3-((benzyloxycarbonyl)amino)-3-methylbutanoate: Uses a benzyloxycarbonyl (Cbz) protecting group, which is more stable under acidic conditions but requires hydrogenation for removal.

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its balance of stability and ease of removal. The Boc group provides protection under a wide range of conditions and can be selectively removed without affecting other functional groups, making it highly versatile in organic synthesis .

Activité Biologique

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, often referred to as a Boc-protected amino acid derivative, has garnered attention in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical formula is C10H19NO2, with a molecular weight of approximately 185.26 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing the compound's stability and facilitating its use in peptide synthesis.

This compound exhibits biological activity primarily through its interaction with various enzymes and cellular pathways. Notably, it has been studied for its potential to inhibit DNA synthesis, thereby affecting cell proliferation and growth. This mechanism suggests possible applications in cancer therapy, where modulation of cell growth is crucial.

Enzyme Interaction

The compound's interaction with specific enzymes can lead to:

- Inhibition of Histone Deacetylases (HDACs) : HDACs are key regulators of gene expression and are implicated in cancer progression. Inhibitors like this compound could serve as potential anti-cancer agents by altering histone acetylation patterns .

- Effects on Cellular Signaling Pathways : The compound may influence various signaling pathways involved in cellular growth and differentiation, although specific pathways remain to be fully elucidated.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl protected amino acids with ethyl esters under controlled conditions. A common synthetic route includes:

- Formation of the Boc-protected amino acid : This step often utilizes reagents such as ethyl chloroformate and triethylamine in solvents like tetrahydrofuran (THF).

- Coupling Reaction : The Boc-protected amino acid is then coupled with an appropriate ethyl ester to form the final product .

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

In vitro studies have shown that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated effective inhibition of bacterial growth compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications in the amino acid side chains can significantly enhance these effects .

Case Studies

- HDAC Inhibition : A study evaluated the potency of various Boc-protected amino acid derivatives against HDAC isoforms. This compound showed selective inhibition against HDAC1 and HDAC2, indicating its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Screening : In a comparative study, several amino acid derivatives were screened for antimicrobial activity. This compound exhibited notable activity against Gram-positive bacteria, supporting its use in developing new antimicrobial agents .

Propriétés

IUPAC Name |

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMKNMCSDWUFNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.